

A Comparative Guide to In Silico Docking of 3,4,5-Trimethoxyphenyl Derivatives

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Compound of Interest

Compound Name: 3,4,5-Trimethoxyphenylacetonitrile

Cat. No.: B1346109

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The 3,4,5-trimethoxyphenyl moiety is a key pharmacophore found in a variety of biologically active compounds, demonstrating significant potential in anticancer and antimicrobial research. In silico docking studies are a cornerstone of modern drug discovery, providing valuable insights into the binding interactions between these derivatives and their biological targets. This guide offers a comparative analysis of docking studies performed on various 3,4,5-trimethoxyphenyl derivatives, supported by experimental data and detailed methodologies.

Comparative Docking Performance of 3,4,5-Trimethoxyphenyl Derivatives

The following tables summarize the quantitative data from various studies, showcasing the binding affinities and biological activities of different 3,4,5-trimethoxyphenyl derivatives against their respective targets.

Table 1: Anticancer Activity and Tubulin Inhibition



Compoun d ID	Derivativ e Class	Target	Binding Energy (kcal/mol)	IC50 (μM)	Cell Line	Referenc e
VI	Pyridine Derivative	Tubulin	-104.95	0.00892 (Tubulin)	HCT-116, HepG2, MCF-7	[1][2]
Vj	Pyridine Derivative	Tubulin	-105.8	0.01075 (Tubulin)	HCT-116, HepG2, MCF-7	[1][2]
4e	1,2,4- Triazole	Tubulin	-	7.79	MCF-7	[3][4]
4f	1,2,4- Triazole	Tubulin	-	10.79	MCF-7	[3][4]
16a	Pyrrolizine	Tubulin, CDK-2, EGFR	-	0.52-6.26 (MCF- 7/ADR)	MCF-7	[5]
16b	Pyrrolizine	Tubulin, CDK-2, EGFR	-	0.52-6.26 (MCF- 7/ADR)	MCF-7	[5]
16d	Pyrrolizine	Tubulin, CDK-2, EGFR	-	0.52-6.26 (MCF- 7/ADR)	MCF-7	[5]

Table 2: Anticancer Activity against Other Targets



Compoun d ID	Derivativ e Class	Target	Binding Energy (kcal/mol)	IC50 (μM)	Cell Line	Referenc e
S1	1,2,4- Triazine	mTOR	-	10.61	HL-60	[6]
S2	1,2,4- Triazine	mTOR	-	9.36	HL-60	[6]
S3	1,2,4- Triazine	mTOR	-	20.2	HL-60	[6]

Table 3: Antimicrobial Activity

Compoun d ID	Derivativ e Class	Target	Binding Energy (kcal/mol)	MIC (μg/mL)	Organism	Referenc e
1	Indole	E. coli DNA gyrase B	-6.9 to -6.0	6.25	S. aureus	[7]
3	Phthalate	E. coli DNA gyrase B	-6.9 to -6.0	-	-	[7]
4	Lupeol	E. coli DNA gyrase B	-6.9 to -6.0	-	-	[7]
5	Suberosin derivative	E. coli DNA gyrase B	-6.9 to -6.0	-	-	[7]

Experimental Protocols for In Silico Docking

The methodologies employed in the cited studies for molecular docking are crucial for the reproducibility and validation of the results. A general workflow is outlined below.

General In Silico Docking Protocol

A common protocol for in silico docking studies involves several key steps:



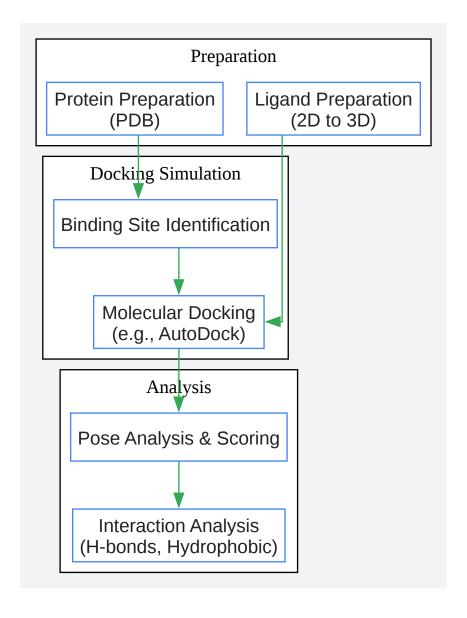
- Protein and Ligand Preparation: The three-dimensional structure of the target protein is
 obtained from a repository like the Protein Data Bank (PDB). The structure is prepared by
 removing water molecules, adding hydrogen atoms, and assigning charges. The 2D
 structures of the ligand derivatives are drawn and converted to 3D structures, followed by
 energy minimization.
- Binding Site Identification: The active site of the protein is defined, often based on the location of a co-crystallized ligand or through computational prediction methods.
- Docking Simulation: A docking program (e.g., AutoDock, MOE) is used to predict the binding
 conformation and affinity of the ligand within the protein's active site. The program samples a
 large number of possible conformations and orientations of the ligand and scores them
 based on a scoring function that estimates the binding free energy.
- Pose Selection and Analysis: The docking poses with the best scores are selected for further analysis. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the basis of binding.

For instance, in the study of trimethoxyphenyl pyridine derivatives, re-docking of the lead compounds was performed to validate the docking protocol, achieving a root-mean-square deviation (RMSD) value of 0.5 Å, indicating a reliable setup.[1]

Visualizing Molecular Interactions and Cellular Pathways

Diagrams generated using Graphviz provide a clear visual representation of complex biological processes and experimental workflows.



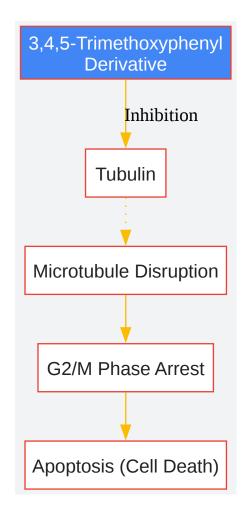


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General workflow for in silico molecular docking studies.

The anticancer activity of many 3,4,5-trimethoxyphenyl derivatives is attributed to their ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.





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Signaling pathway for tubulin inhibitors.

Conclusion

In silico docking studies consistently demonstrate the potential of 3,4,5-trimethoxyphenyl derivatives as potent inhibitors of various biological targets, particularly in the fields of oncology and microbiology. The data presented in this guide highlights the importance of specific structural modifications in enhancing binding affinity and biological activity. The detailed protocols and visual workflows serve as a valuable resource for researchers aiming to design and evaluate novel therapeutic agents based on the versatile 3,4,5-trimethoxyphenyl scaffold. Further in-depth studies are warranted to translate these promising in silico findings into clinical applications.



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